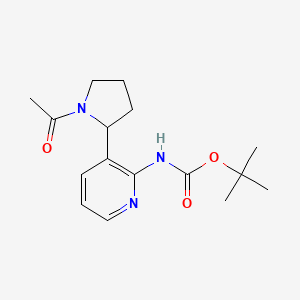
1-(6-Chloro-2-methylpyridin-3-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Chloro-2-methylpyridin-3-yl)ethanamine is a heterocyclic compound with the molecular formula C8H11ClN2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 2nd position of the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloro-2-methylpyridin-3-yl)ethanamine typically involves the chlorination of 2-methylpyridine followed by amination. One common method includes the reaction of 2-methylpyridine with chlorine gas in the presence of a catalyst to introduce the chlorine atom at the 6th position. The resulting 6-chloro-2-methylpyridine is then reacted with ethylamine under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Reaktionstypen: 1-(6-Chlor-2-methylpyridin-3-yl)ethanamin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden N-Oxiden oxidiert werden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Aminerivate umwandeln.
Substitution: Das Chloratom kann durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.
Substitution: Nucleophile wie Amine, Thiole oder Alkoxide können unter basischen Bedingungen verwendet werden.
Hauptprodukte:
Oxidation: Bildung von N-Oxiden.
Reduktion: Bildung von sekundären oder tertiären Aminen.
Substitution: Bildung verschiedener substituierter Pyridinderivate.
Wissenschaftliche Forschungsanwendungen
1-(6-Chlor-2-methylpyridin-3-yl)ethanamin hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Untersucht wegen seines Potenzials als Ligand in biochemischen Assays.
Medizin: Erforscht wegen seines potenziellen therapeutischen Nutzens, einschließlich antimikrobieller und krebshemmender Aktivitäten.
Industrie: Wird in der Produktion von Agrochemikalien und Pharmazeutika eingesetzt
Wirkmechanismus
Der Wirkmechanismus von 1-(6-Chlor-2-methylpyridin-3-yl)ethanamin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Zum Beispiel kann sie bestimmte Enzyme hemmen, indem sie an ihre aktiven Zentren bindet, wodurch metabolische Pfade beeinflusst werden. Die genauen molekularen Zielstrukturen und Pfade hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab .
Ähnliche Verbindungen:
- 1-(6-Chlor-3-methyl-pyridin-2-yl)-ethanon
- 1-(3-Methyl-2-pyridinyl)ethanamin
- 1-(6-Chlorpyridin-2-yl)ethanamin
Vergleich: 1-(6-Chlor-2-methylpyridin-3-yl)ethanamin ist einzigartig aufgrund der spezifischen Positionierung der Chlor- und Methylgruppen am Pyridinring, die seine Reaktivität und Wechselwirkung mit anderen Molekülen beeinflusst. Im Vergleich zu seinen Analogen kann diese Verbindung unterschiedliche chemische Eigenschaften und biologische Aktivitäten aufweisen, was sie zu einem wertvollen Forschungsobjekt in verschiedenen Forschungsfeldern macht .
Wirkmechanismus
The mechanism of action of 1-(6-Chloro-2-methylpyridin-3-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 1-(6-Chloro-3-methyl-pyridin-2-yl)-ethanone
- 1-(3-Methyl-2-pyridinyl)ethanamine
- 1-(6-Chloropyridin-2-yl)ethanamine
Comparison: 1-(6-Chloro-2-methylpyridin-3-yl)ethanamine is unique due to the specific positioning of the chlorine and methyl groups on the pyridine ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different chemical behaviors and biological activities, making it a valuable subject of study in various research fields .
Eigenschaften
Molekularformel |
C8H11ClN2 |
|---|---|
Molekulargewicht |
170.64 g/mol |
IUPAC-Name |
1-(6-chloro-2-methylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C8H11ClN2/c1-5(10)7-3-4-8(9)11-6(7)2/h3-5H,10H2,1-2H3 |
InChI-Schlüssel |
HTZIKCRHQAGWKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)Cl)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


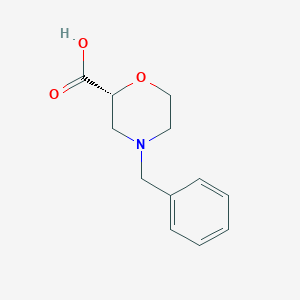
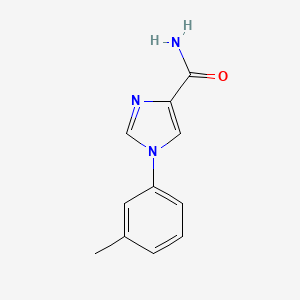
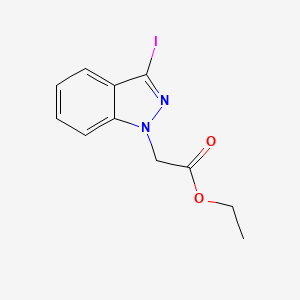
![3-Chloro-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B11805636.png)
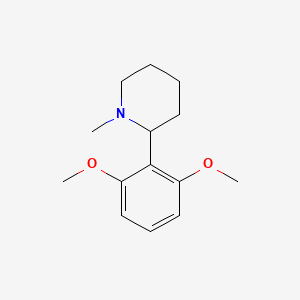

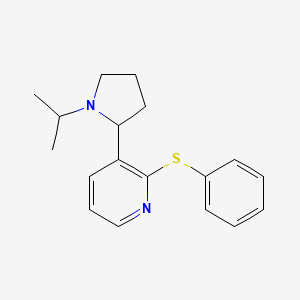
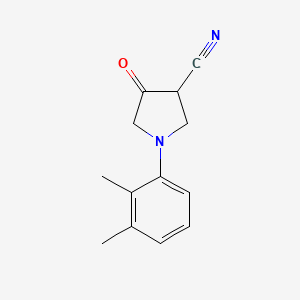

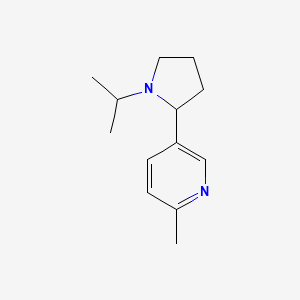
![2-amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide](/img/structure/B11805685.png)
